3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid
Description
3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid is a pyrimidine-tethered propanoic acid derivative featuring a 3,4-dimethoxyphenyl substituent on the pyrimidine ring. The 3,4-dimethoxyphenyl moiety is notable for its electron-donating properties, which may enhance solubility and influence binding interactions with biological targets, such as enzymes or receptors.
Properties
CAS No. |
928713-65-9 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-4-3-9(5-13(12)22-2)15-17-7-10(8-18-15)11(16)6-14(19)20/h3-5,7-8,11H,6,16H2,1-2H3,(H,19,20) |
InChI Key |
QMSAUJRNGUTWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N)OC |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrimidine Core with 3,4-Dimethoxyphenyl Substitution
The pyrimidine ring substituted at the 2-position with a 3,4-dimethoxyphenyl group is typically prepared via:
- Condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or α,β-unsaturated nitriles bearing the 3,4-dimethoxyphenyl substituent.
- Cross-coupling reactions such as Suzuki or Stille coupling, where a halogenated pyrimidine intermediate is coupled with a 3,4-dimethoxyphenyl boronate or stannane.
These methods allow for the selective installation of the 3,4-dimethoxyphenyl group on the pyrimidine ring.
Specific Preparation Methodologies
Stepwise Synthesis Approach
A typical synthetic route involves:
Synthesis of 2-(3,4-dimethoxyphenyl)pyrimidine Intermediate
- Starting from 3,4-dimethoxybenzaldehyde, a Knoevenagel condensation with malononitrile forms 3,4-dimethoxycinnamonitrile.
- Cyclization with formamidine or guanidine derivatives yields the pyrimidine ring bearing the 3,4-dimethoxyphenyl substituent at the 2-position.
Functionalization at the 5-Position of Pyrimidine
- Halogenation (e.g., bromination) at the 5-position creates a reactive site for nucleophilic substitution.
Attachment of the Amino Acid Side Chain
- Nucleophilic substitution of the 5-halogen pyrimidine with a protected amino acid derivative such as an N-Boc- or N-Cbz-protected 3-amino-3-propanoic acid ester.
- Coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or HATU may be used to facilitate amide bond formation if needed.
-
- Removal of protecting groups under acidic or basic conditions.
- Hydrolysis of esters to yield the free carboxylic acid.
Alternative One-Pot or Multicomponent Reactions
- Some patent literature suggests the use of one-pot syntheses combining condensation, cyclization, and functionalization steps to improve efficiency and yield.
- Use of polar aprotic solvents such as acetonitrile or tetrahydrofuran and bases like triethylamine or sodium carbonate to mediate reactions.
- Temperature control (reflux or mild heating) and stirring are critical for reaction completion.
Representative Data Table of Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrimidine ring formation | 3,4-Dimethoxybenzaldehyde + malononitrile + formamidine | Ethanol/Water | Reflux (80-100 °C) | 4-6 hours | 70-85 | Knoevenagel condensation + cyclization |
| Halogenation at 5-position | N-Bromosuccinimide (NBS) | Acetonitrile | 0-25 °C | 1-2 hours | 80-90 | Selective bromination |
| Amino acid side chain coupling | N-Boc-3-amino-3-propanoic acid ester + base + coupling agent | DMF or THF | Room temp to reflux | 12-24 hours | 65-75 | Use of HATU or DIC for amide bond formation |
| Deprotection and hydrolysis | TFA (trifluoroacetic acid) or NaOH | Dichloromethane or water | Room temp | 2-4 hours | 90-95 | Removal of protecting groups and ester hydrolysis |
Chemical Reactions Analysis
ASISCHEM C63585 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
ASISCHEM C63585 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ASISCHEM C63585 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*Calculated based on structural analogy to .
Key Comparisons
Structural Features Substituent Effects: The 3,4-dimethoxy groups on the phenyl ring distinguish the target compound from analogs like the 2-methylphenyl () or trifluoromethylphenyl () derivatives. Pyrimidine Core: All compounds share a pyrimidine ring, but variations in substituents (e.g., chlorine in B-9) impact electronic properties and binding affinity. B-9 demonstrated strong cytotoxicity and EGFR inhibition, likely due to the electron-withdrawing chloro group enhancing target interaction .
Physicochemical Properties
- Solubility : The target compound’s dimethoxy groups likely improve aqueous solubility compared to methyl or trifluoromethyl analogs (e.g., XJZ in ). However, ester derivatives of 3,4-dimethoxyphenyl triazoles () showed variable solubility, suggesting formulation challenges.
- Stability : highlights that 3,4-dimethoxyphenyl-containing lignin models undergo β-O-4 bond cleavage under mild alkaline conditions. This implies the target compound may require pH-controlled formulations .
Biological Activity Anticancer Potential: While the target compound lacks direct bioactivity data, B-9 () and similar pyrimidine derivatives exhibit cytotoxic effects via EGFR inhibition. The dimethoxy groups may enhance binding to hydrophobic enzyme pockets, but this hypothesis requires validation . Toxicity: Triazole derivatives with 3,4-dimethoxyphenyl groups () were predicted to have low acute toxicity via computational models, suggesting a favorable safety profile for related compounds .
Metabolic Stability: Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, which may shorten the target compound’s half-life compared to methylated analogs .
Notes
- Contradictions/Gaps : suggests instability of 3,4-dimethoxyphenyl derivatives in alkaline media, conflicting with the typical stability of pyrimidine rings. This underscores the need for targeted stability studies.
- Prioritize cytotoxicity assays and molecular docking studies against EGFR or related targets, leveraging methodologies from .
- Synthetic Challenges : Efficient coupling of the 3,4-dimethoxyphenyl group to pyrimidine (as in ) may require optimization to avoid byproducts.
Biological Activity
3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H16N4O3
- Molecular Weight : 276.29 g/mol
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The presence of the pyrimidine moiety suggests potential interaction with various receptors, influencing signaling pathways relevant to disease states.
Anticancer Potential
Pyrimidine derivatives are often evaluated for anticancer activity. The structural similarity of this compound to known anticancer agents suggests it may also possess similar properties. Studies on related compounds indicate they can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .
Case Studies and Research Findings
Toxicity and Safety Profile
Preliminary assessments suggest that this compound exhibits low toxicity in vitro. For instance, related compounds were found to be non-toxic to host cells at concentrations up to 100 µM .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as coupling pyrimidine derivatives with substituted phenyl groups via Suzuki-Miyaura cross-coupling, followed by amino acid functionalization. Key steps include:
- Step 1 : Preparation of the pyrimidin-5-yl intermediate using palladium-catalyzed coupling reactions (e.g., with 3,4-dimethoxyphenylboronic acid) .
- Step 2 : Introduction of the amino and propanoic acid groups via nucleophilic substitution or reductive amination .
- Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (60–80°C), and catalyst selection (e.g., Pd/C) are critical for yield and purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR Spectroscopy : 1H and 13C NMR to verify the presence of methoxyphenyl (δ 3.8–4.0 ppm) and pyrimidine protons (δ 8.5–9.0 ppm) .
- X-ray Crystallography : For absolute configuration determination if crystallizable .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating biochemical pathways?
- Methodology :
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding partners (e.g., kinases, GPCRs) .
- Pathway Analysis : Transcriptomic or proteomic profiling (RNA-seq, LC-MS/MS) to identify downstream effects on signaling pathways like MAPK/ERK or PI3K/Akt .
- Challenges : Distinguish direct targets from off-target effects using knockout cell lines or competitive binding assays .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Data Analysis Framework :
- Dose-Response Studies : Validate activity across multiple concentrations (IC50/EC50 curves) to confirm specificity .
- Cell Line Selection : Test across diverse cell types (e.g., Gram-positive vs. Gram-negative bacteria, cancer vs. normal cells) to identify context-dependent effects .
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- In Silico Methods :
- ADME Prediction : SwissADME or pkCSM to estimate absorption, distribution, and metabolism .
- Docking Simulations : AutoDock Vina to model interactions with targets like dihydrofolate reductase (DHFR) .
- Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Critical Considerations
- Stereochemical Purity : Chiral HPLC is essential to separate enantiomers, as biological activity may vary significantly between isomers .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
